2,3-Dibromosuccinic acid, (2R,3R)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromosuccinic acid, (2R,3R)-, can be synthesized through the bromination of fumaric acid. The process involves the following steps:
Preparation of the Reaction Mixture: 100 kg of fumaric acid is added to 200 L of a 10% hydrobromic acid solution. The mixture is subjected to high shear mixing for 1 hour to ensure uniformity.
Bromination: The reaction mixture is placed under a vacuum of -0.07 MPa and heated to 50°C. Bromine (137.7 kg) is added dropwise at a rate of 30 L per hour while maintaining circulation to absorb the bromine vapor.
Crystallization: Once the reaction reaches a slight pressure of 0.02 MPa, the addition of bromine is stopped. The temperature is raised to 75-80°C and maintained for 2 hours. The reaction mixture is then cooled gradually to 0°C over 6-10 hours, leading to crystallization. .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromosuccinic acid, (2R,3R)-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form succinic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxylated derivatives.
Reduction: Formation of succinic acid.
Oxidation: Formation of higher oxidation state compounds such as dibromoacetic acid
Scientific Research Applications
2,3-Dibromosuccinic acid, (2R,3R)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dicarboxylic acid derivatives and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving brominated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2,3-dibromosuccinic acid, (2R,3R)-, involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2,3-Dibromosuccinic acid, (2R,3R)-, can be compared with other similar compounds such as:
meso-2,3-Dibromosuccinic acid: This isomer has a different stereochemistry and exhibits different physical and chemical properties.
(±)-2,3-Dibromosuccinic acid: A racemic mixture of the two enantiomers, which may have different reactivity and applications compared to the pure (2R,3R)-isomer.
2,3-Dibromobutanedioic acid: Another name for the compound, highlighting its structural similarity to other dibrominated succinic acids .
Properties
IUPAC Name |
(2R,3R)-2,3-dibromobutanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWGRXKOBIVTFA-LWMBPPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)Br)(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278429 | |
Record name | rel-(2R,3R)-2,3-Dibromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-00-7, 916065-44-6 | |
Record name | rel-(2R,3R)-2,3-Dibromobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromosuccinic acid, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916065446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(2R,3R)-2,3-Dibromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2,3-dibromosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBROMOSUCCINIC ACID, (2R,3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK5D0R9G40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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